molecular formula C9H8BrClN2S B7771664 4-(4-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide

4-(4-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide

Cat. No.: B7771664
M. Wt: 291.60 g/mol
InChI Key: JWGITTHIGACLDT-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 4-(4-chlorophenyl)-1,3-thiazole-2-thiol.

    Amination: The thiol is then aminated to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine.

    Hydrobromide Formation: Finally, the amine is reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-amino position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby exerting antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-1,3-thiazol-2-amine Hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can enhance its solubility and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-chlorophenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S.BrH/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGITTHIGACLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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